

Perovskite Stability Showdown: Phenethylammonium Iodide vs. Formamidinium Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FE-PE2I**

Cat. No.: **B1147654**

[Get Quote](#)

In the rapidly advancing field of perovskite photovoltaics, the stability of the perovskite material remains a critical hurdle for commercialization. Among the various compositions, formamidinium lead iodide (FAPbI_3) has emerged as a frontrunner due to its excellent optoelectronic properties. However, its inherent instability, particularly against moisture and heat, has prompted researchers to explore stabilizing agents. Phenethylammonium iodide (PEAI), a bulky organic cation, has shown great promise in enhancing the durability of FAPbI_3 -based perovskite solar cells. This guide provides an objective comparison of the stability of perovskites incorporating these two key components, supported by experimental data.

Formamidinium Iodide (FAI): The High-Performer with Stability Woes

Formamidinium (FA)-based perovskites, specifically FAPbI_3 , are celebrated for their near-ideal bandgap and superior thermal stability compared to their methylammonium (MA) counterparts. [1][2] However, the photoactive black α -phase of FAPbI_3 is thermodynamically unstable at room temperature and tends to transition to a photo-inactive yellow δ -phase, a process accelerated by humidity.[3][4] This phase instability is a major degradation pathway for FAPbI_3 -based devices.

The thermal decomposition of FAPbI_3 is a complex process, but it is considered more thermally stable than methylammonium lead iodide (MAPbI_3).[5][6][7] However, under prolonged thermal

stress, FAPbI_3 can still decompose. The degradation of FAI-based perovskites is also accelerated by the synergistic effects of water and oxygen, leading to the dissolution of FAI and subsequent oxidation of the lead iodide framework.

Phenethylammonium Iodide (PEAI): The Guardian of Perovskite Integrity

Phenethylammonium iodide is a large organic cation that, due to its size, typically forms two-dimensional (2D) perovskite structures $(\text{PEA})_2\text{PbI}_4$. When incorporated into 3D FAPbI_3 perovskites, PEAI is often used as a surface passivating agent.^[8] The bulky phenethylammonium cations form a thin 2D capping layer on the 3D perovskite film. This 2D layer serves multiple protective functions:

- Defect Passivation: It effectively passivates surface defects, reducing non-radiative recombination and improving the overall photoluminescence quantum yield.
- Moisture Resistance: The hydrophobic nature of the phenethylammonium moiety acts as a barrier, hindering the ingress of moisture and thus preventing the α -to- δ phase transition of FAPbI_3 .^[8]
- Suppression of Ion Migration: The 2D capping layer can suppress the migration of ions within the perovskite film, a key factor in operational instability.

Quantitative Stability Comparison

The following tables summarize the quantitative data from various studies comparing the stability of FAPbI_3 perovskite solar cells with and without PEAI treatment under different stress conditions.

Table 1: Thermal Stability

Perovskite Composition	Stress Condition	Initial PCE (%)	Final PCE (%)	Retention (%)	Duration (h)	Reference
FAPbI ₃ (Control)	85°C in N ₂	~18	< 40% of initial	< 40	200	[9]
FAPbI ₃ with 5 mol% excess PbI ₂	85°C in N ₂	~22	84% of initial	84	350	[10]
FAPbI ₃ with PEAI passivation	85°C in N ₂	~20	82% of initial	82	800	[1]
FAPbI ₃ with Sb ³⁺ and S ²⁻ alloying	85°C in N ₂	~25	90.9% of initial	90.9	2160	[11][12]

Table 2: Moisture Stability

Perovskite Composites							
Sample	Stress Condition	Initial PCE (%)	Final PCE (%)	Retention (%)	Duration (h)	Reference	
FAPbI ₃ (Control)	Ambient, 50 ± 5% RH	~18	< 40% of initial	< 40	200	[10]	
FAPbI ₃ with 5 mol% excess PbI ₂	Ambient, 50 ± 5% RH	~22	92% of initial	92	800	[10]	
FA _x PEA _{1-x} PbI ₃ (N=40)	Ambient, 40 ± 5% RH	~17.5	> 90% of initial	> 90	384 (16 days)	[13]	
FAPbI ₃ with Sb ³⁺ and S ²⁻ alloying	Ambient, 20-40% RH, dark	~25	94.9% of initial	94.9	1080	[11][12]	

Table 3: Photostability (Operational Stability)

Perovskite							
Sample	Stress Condition	Initial PCE (%)	Final PCE (%)	Retention (%)	Duration (h)	Reference	Notes
FAPbI ₃ (Control)	1-sun illumination, N ₂	~22.7	80% of initial	80	600	[2]	
FAPbI ₃ with CsI passivation	1-sun illumination, N ₂	~24.1	90% of initial	90	600	[2]	
FAPbI ₃ with 5 mol% excess PbI ₂	1-sun illumination, N ₂	~22	84% of initial	84	350	[10]	
Encapsulated FAPbI ₃ -based PSC	1-sun illumination, 65°C	~25	90% of initial	90	950	[3]	

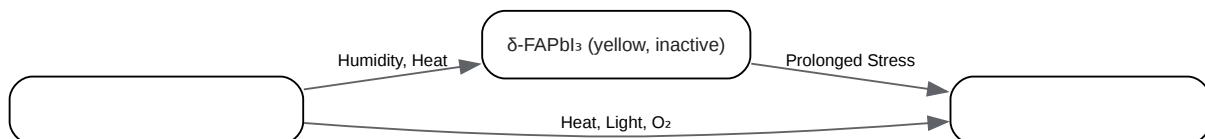
Experimental Protocols

The stability of perovskite solar cells is typically evaluated using a set of standardized stress tests, often based on the International Summit on Organic Photovoltaic Stability (ISOS) protocols.[14][15][16][17]

1. Thermal Stability (ISOS-D-2/3):

- Objective: To assess the device's resilience to heat in the absence of light.
- Procedure: Unencapsulated or encapsulated devices are stored in a dark oven or a climate chamber at a constant elevated temperature, typically 65°C or 85°C, in an inert atmosphere (e.g., nitrogen) or in ambient air with controlled humidity.[1] The Power Conversion Efficiency (PCE) and other photovoltaic parameters are measured periodically at room temperature.

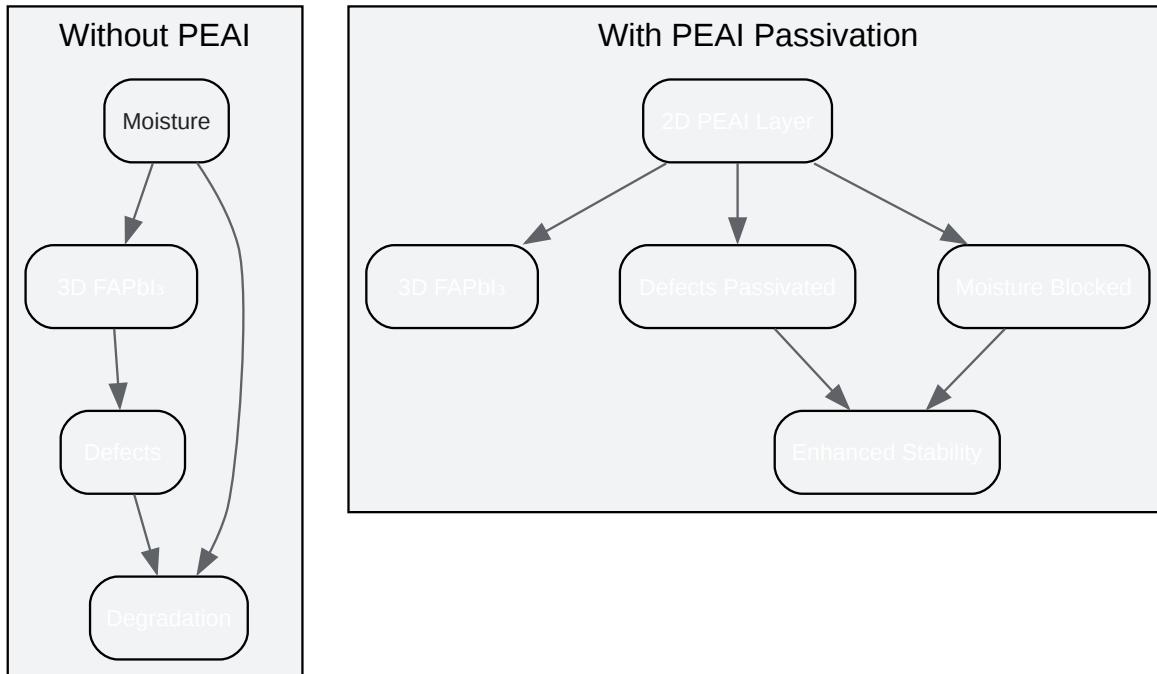
2. Moisture Stability (ISOS-D-1/3):

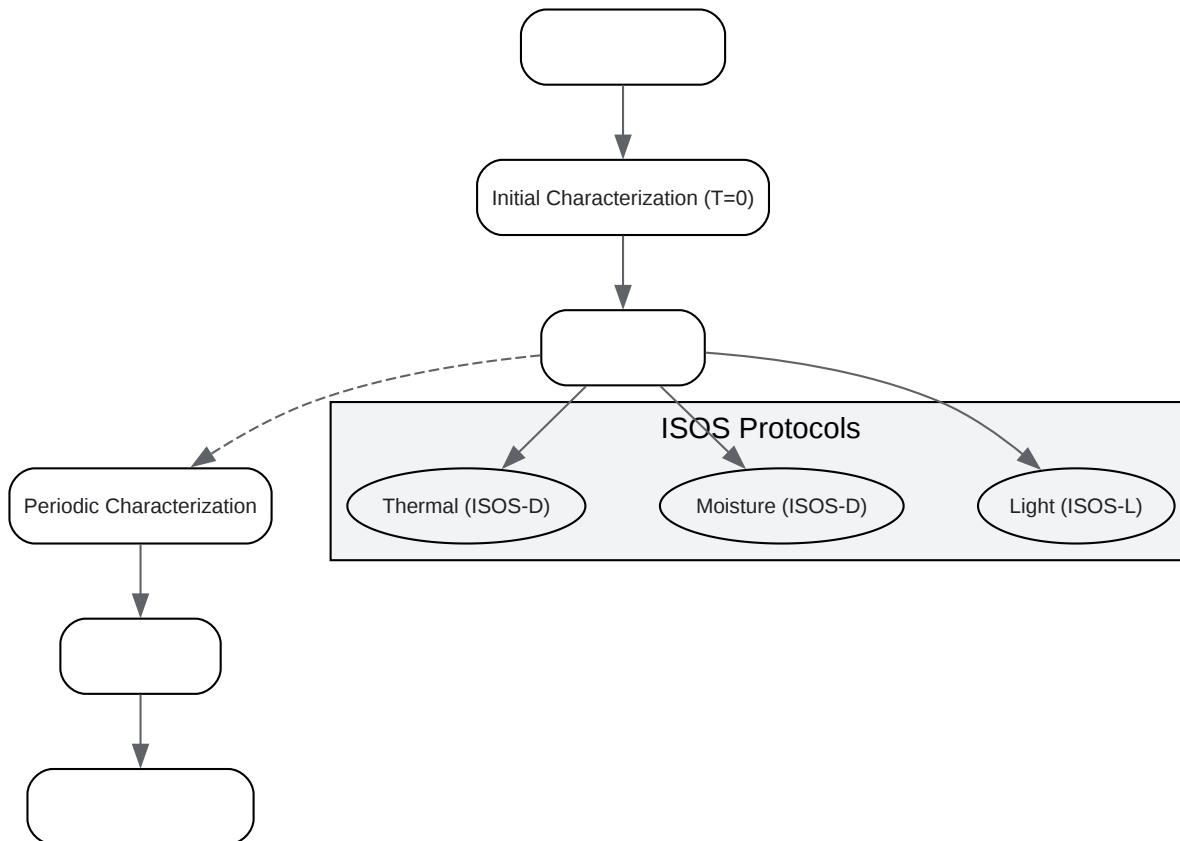

- Objective: To evaluate the device's tolerance to humidity.
- Procedure: Unencapsulated devices are stored in a controlled humidity environment (e.g., a desiccator with a specific relative humidity (RH) or a climate chamber) in the dark at room temperature. Encapsulated devices are often subjected to more stringent "damp-heat" tests at 85°C and 85% RH (ISOS-D-3).[14] The PCE is monitored over time.

3. Photostability (Operational Stability) (ISOS-L-1/2):

- Objective: To determine the device's stability under continuous illumination, simulating operational conditions.
- Procedure: The device is continuously illuminated with a solar simulator (e.g., AM1.5G, 100 mW/cm²) at a constant temperature (e.g., 25°C or an elevated temperature). The device is held at its maximum power point (MPP) throughout the test, and the PCE is tracked over time.[2] This test is often performed in an inert atmosphere to isolate the effect of light from atmospheric degradation.

Visualizing Degradation and Experimental Workflow


Degradation Pathway of FAPbI₃ Perovskite



[Click to download full resolution via product page](#)

Caption: Degradation pathway of FAPbI₃ perovskite.

Role of PEAI in Stabilizing FAPbI₃ Perovskite

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. osti.gov [osti.gov]
- 14. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Big data driven perovskite solar cell stability analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- To cite this document: BenchChem. [Perovskite Stability Showdown: Phenethylammonium Iodide vs. Formamidinium Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1147654#phenethylammonium-iodide-vs-formamidinium-iodide-in-perovskite-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com